molecular formula C14H14O5 B2703303 methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate CAS No. 890635-31-1

methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate

Cat. No.: B2703303
CAS No.: 890635-31-1
M. Wt: 262.261
InChI Key: AHVJWSQRGJLXFU-UHFFFAOYSA-N
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Description

Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is a compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyrone structure. This particular compound is known for its potential biological activities and is often studied for its various applications in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate typically involves the condensation of 7-hydroxy-4-methylcoumarin with appropriate reagents. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C . Another method involves the esterification of 7-hydroxy-4-methylcoumarin with methyl 3-bromopropanoate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoate group enhances its solubility and reactivity compared to other coumarin derivatives .

Properties

IUPAC Name

methyl 3-(7-hydroxy-4-methyl-2-oxochromen-6-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-8-5-14(17)19-12-7-11(15)9(6-10(8)12)3-4-13(16)18-2/h5-7,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVJWSQRGJLXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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